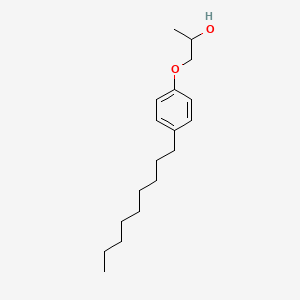

1-(4-Nonylphenoxy)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

94237-15-7 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-(4-nonylphenoxy)propan-2-ol |

InChI |

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-15-16(2)19/h11-14,16,19H,3-10,15H2,1-2H3 |

InChI Key |

WLCXMYXZQNWTKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(C)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Research of 1 4 Nonylphenoxy Propan 2 Ol

Elucidation of Synthetic Routes Involving 4-Nonylphenol (B119669) and Propan-2-ol Precursors

The synthesis of 1-(4-nonylphenoxy)propan-2-ol is typically achieved through a variation of the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an electrophilic alkylating agent. In this specific case, the synthesis utilizes 4-nonylphenol and a three-carbon propylene-based precursor.

The general reaction proceeds by first deprotonating 4-nonylphenol with a suitable base, such as sodium hydroxide, to form the sodium 4-nonylphenoxide salt. This phenoxide acts as a potent nucleophile that subsequently attacks an electrophilic propylene (B89431) precursor. Common electrophilic precursors for this synthesis include propylene oxide or a halohydrin such as 1-chloropropan-2-ol. The reaction with propylene oxide is an efficient method for creating the 1-(phenoxy)propan-2-ol linkage. atamanchemicals.com An analogous industrial process involves reacting phenol (B47542) with propylene oxide, often using a catalyst, to produce 1-phenoxy-2-propanol, the parent compound without the nonyl substituent. atamanchemicals.com

The precursor, 4-nonylphenol, is itself a product of industrial synthesis and exists as a complex mixture of isomers where the nine-carbon nonyl group is attached to the phenol ring, most commonly at the para position. nih.gov The alkyl chain can be linear or, more frequently, branched. nih.gov This isomeric complexity in the starting material results in the final product, this compound, also being an isomeric mixture.

| Reaction Type | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Reaction |

| Williamson Ether Synthesis | 4-Nonylphenol | Propylene oxide | Nucleophilic ring-opening |

| Williamson Ether Synthesis | 4-Nonylphenol | 1-Chloro-propan-2-ol | Nucleophilic substitution |

Investigation of Chemical Modification and Derivatization for Specialized Research Applications

The secondary alcohol group in this compound is a key functional handle for chemical modification and derivatization. These modifications can alter the compound's physical and chemical properties for specialized applications, such as improving analytical detection or creating novel materials.

Derivatization for Analytical Applications: For analytical purposes, particularly in gas chromatography (GC), the polarity and volatility of this compound can be modified through derivatization. sigmaaldrich.com A common technique is silylation, which involves reacting the hydroxyl group with a silylating agent. In studies of related nonylphenol ethoxylates, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) have been used to convert hydroxyl groups into their trimethylsilyl (B98337) (TMS) ether counterparts. researchgate.net This process enhances thermal stability and volatility, making the analyte more suitable for GC-MS analysis. researchgate.netresearchgate.net Analytical derivatization can improve selectivity, enhance sensitivity, and facilitate the isolation of the analyte from complex environmental matrices. researchgate.net

Derivatization for Material Science: The hydroxyl group can also be a starting point for building larger molecular structures. One such modification is ethoxylation, where ethylene (B1197577) oxide units are added to create polyoxyethylene ethers. This derivatization transforms the molecule into a polymeric surfactant. Research on the structurally similar compound 1-allyloxy-3-(4-nonylphenoxy)-2-propanol has demonstrated the synthesis of polyoxyethylene ethers (ANAPEs) with varying numbers of ethylene oxide units. researchgate.netsrce.hr These derivatives were prepared and studied for their potential as absorbents for carbon dioxide (CO2), highlighting how chemical modification can tailor a molecule for specific environmental or industrial applications like gas capture. researchgate.netsrce.hr

| Modification Type | Reagent(s) | Functional Group Modified | Purpose / Application |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Enhanced volatility for GC-MS analysis. researchgate.netresearchgate.net |

| Ethoxylation | Ethylene Oxide | Hydroxyl (-OH) | Creation of polymeric surfactants for applications like CO2 absorption. researchgate.netsrce.hr |

Stereochemical Synthesis and Analysis of this compound Enantiomers

The structure of this compound contains a stereocenter at the second carbon of the propanol (B110389) chain, the carbon atom bearing the hydroxyl group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(4-nonylphenoxy)propan-2-ol and (S)-1-(4-nonylphenoxy)propan-2-ol.

The synthetic route described in section 2.1, starting from achiral precursors like propylene oxide and 4-nonylphenol, will produce a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. For research that requires stereochemically pure compounds, methods for asymmetric synthesis or chiral resolution must be employed. ethz.ch

Chiral Resolution: Resolution is the process of separating a racemic mixture into its individual enantiomers. uomustansiriyah.edu.iq A highly effective method for this is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique is demonstrated in the separation of enantiomers for propranolol (B1214883) derivatives, which share the core 1-(aryloxy)propan-2-ol structure. nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times, thereby allowing for their separation. nih.gov

Stereoselective Synthesis: Alternatively, an enantiomerically pure product can be targeted directly through stereoselective synthesis. ethz.ch One approach is "chiral pool" synthesis, which utilizes an enantiomerically pure starting material. ethz.ch For instance, the synthesis could start with (R)- or (S)-propylene oxide instead of the racemic version. Another strategy involves the use of a chiral auxiliary, which is an enantiopure group temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is later removed. ethz.ch

The analysis of the resulting enantiomers and the determination of their absolute configuration often involve techniques such as X-ray crystallography or spectroscopic methods like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents. nih.govunibo.it

| Strategy | Description | Example Approach |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. uomustansiriyah.edu.iq | Preparative chiral HPLC. nih.gov |

| Stereoselective Synthesis | Direct synthesis of a single enantiomer. ethz.ch | Use of an enantiomerically pure precursor, such as (R)- or (S)-propylene oxide ("chiral pool" synthesis). ethz.ch |

Environmental Fate and Transport Dynamics of 1 4 Nonylphenoxy Propan 2 Ol

Persistence and Abiotic Degradation Studies in Aquatic and Terrestrial Matrices

Abiotic degradation mechanisms, including photolysis and hydrolysis, play a role in the transformation of 1-(4-Nonylphenoxy)propan-2-ol in the environment, although their significance can vary depending on environmental conditions.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For compounds like this compound, this process can occur directly, through the absorption of UV radiation, or indirectly, through reactions with photochemically generated reactive species such as hydroxyl radicals.

Research on nonylphenol ethoxylates (NPEOs) with longer ethoxylate chains provides insight into the likely photolytic pathways for this compound. Studies using UV light have demonstrated that the degradation of NPEOs is a complex process. nih.govresearchgate.net The primary degradation pathways identified include:

Oxidation of the Ethoxylate/Propoxylate Chain: The side chain can be oxidized, leading to the formation of carboxylated intermediates. For this compound, this would involve the oxidation of the propan-2-ol group.

Oxidation of the Alkyl Chain: The nonyl group attached to the phenol (B47542) ring is also susceptible to oxidation.

Side-Chain Shortening: The ether linkage can be cleaved, leading to the formation of nonylphenol.

Aromatic Ring Modification: In some cases, hydrogenation of the benzene (B151609) ring has been observed. nih.govresearchgate.net

The kinetics of NPEO photolysis often follow first-order reaction models. nih.govresearchgate.net However, the efficiency of this process in natural waters can be significantly reduced by the presence of dissolved organic matter, such as humic acids, which absorb UV light and thus shield the target compound from direct photolysis. nih.govresearchgate.net Advanced oxidation processes, which generate highly reactive hydroxyl radicals, have been shown to effectively degrade NPEOs, forming intermediates like formic, acetic, and oxalic acids. nih.govresearchgate.net

Table 1: Summary of Photolytic Degradation Findings for Nonylphenol Ethoxylates

| Process | Key Findings | Observed Intermediates/Products | Influencing Factors | Reference |

|---|---|---|---|---|

| UV Photolysis | Degradation follows a complex pathway, not limited to side-chain shortening. | Carboxylated alkyl and ethoxylate chains, hydrogenated benzene ring. | Inhibited by humic acids. | nih.gov, researchgate.net |

| Advanced Oxidation (Photo-Fenton) | Ensures faster removal rates and more complete mineralization compared to direct UV photolysis. | Formic acid, acetic acid, oxalic acid. | Reaction conditions (e.g., pH, catalyst concentration). | nih.gov, researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound is generally considered to be stable and resistant to hydrolysis under the typical pH conditions (pH 5-9) and temperatures found in most natural aquatic environments.

However, studies on the stability of NPEOs in environmental samples suggest that losses can occur over time. In a study examining the stability of various surfactants in water matrices, losses of NPEOs in wastewater stored for 30 days were observed to be between 45% and 85%, depending on the preservation method used. nih.gov While this study does not isolate hydrolysis from other potential degradation processes (like microbial activity), it indicates that the compound is not indefinitely stable in complex environmental matrices. The stability of surfactants preconcentrated on solid-phase extraction (SPE) cartridges was found to be significantly better, especially when stored at low temperatures (-20°C), suggesting this as a viable method for sample preservation. nih.gov

Biodegradation and Biotransformation Mechanisms

Biodegradation is the primary mechanism for the removal of this compound from the environment. The process is highly dependent on the presence of oxygen, with distinct pathways and end products observed under aerobic and anaerobic conditions.

Under aerobic conditions (in the presence of oxygen), this compound and other NPEOs undergo relatively rapid primary biodegradation. nih.gov The microbial communities in wastewater treatment plants, surface waters, and soils are capable of transforming the parent compound into various metabolites.

Contrary to a simple stepwise shortening of the side chain, a major aerobic degradation pathway involves the oxidation of the terminal end of the ethoxylate chain. nih.gov The key aerobic pathways are:

ω-Carboxylation: The initial attack often occurs on the terminal carbon of the side chain, forming a carboxylic acid. This results in the formation of nonylphenoxy carboxylates (NPECs). For this compound, this would lead to a carboxylated propoxy derivative.

Alkyl Chain Oxidation: Concurrently with side-chain oxidation, the nonyl chain can also be oxidized, leading to the formation of carboxyalkylphenoxy ethoxylates and carboxylates (CAPECs). nih.gov

Side-Chain Shortening: The shortening of the ethoxylate chain does occur, leading to the formation of shorter-chain NPEOs.

A crucial aspect of the aerobic pathway is that the formation of nonylphenol (NP), a more persistent and estrogenic metabolite, is considered a minor step. nih.gov Complete degradation (mineralization) to carbon dioxide and water can occur, but the formation of polar, carboxylated metabolites is a significant outcome. A wide range of microorganisms are involved in these processes. nih.gov

In anaerobic environments (lacking oxygen), such as in sewage sludge digesters, buried sediments, and some groundwater zones, the biodegradation of this compound follows a starkly different and more environmentally problematic pathway.

The primary mechanism of anaerobic biotransformation is the sequential shortening of the ethoxylate side chain. nih.govmst.dk During this process, microorganisms cleave the ether linkages, releasing ethoxy units. This leads to the progressive accumulation of more recalcitrant and toxic metabolites:

Short-chain Nonylphenol Ethoxylates: Compounds like nonylphenol diethoxylate (NP2EO) and nonylphenol monoethoxylate (NP1EO) are formed and can accumulate. nih.gov

Nonylphenol (NP): The ultimate end product of this pathway is nonylphenol. nih.govresearchgate.neteag.com

The formation and accumulation of nonylphenol under anaerobic conditions is a significant environmental concern. mdpi.comechemi.com NP is more persistent, more hydrophobic, and more toxic than its parent ethoxylates. Studies comparing aerobic and anaerobic treatment have clearly shown the accumulation of NPECs in aerobic effluents and the accumulation of NP and short-chain NPEOs in anaerobic effluents and sludge. nih.gov

Table 2: Comparison of Aerobic vs. Anaerobic Biodegradation Metabolites of NPEOs

| Condition | Primary Pathway | Major Metabolites | Environmental Significance | Reference |

|---|---|---|---|---|

| Aerobic | Oxidation of side-chain and alkyl chain. | Nonylphenoxy carboxylates (NPECs), Carboxyalkylphenoxy carboxylates (CAPECs). | Formation of more polar, water-soluble products. Minor formation of Nonylphenol. | nih.gov, nih.gov |

| Anaerobic | Stepwise shortening of the ethoxylate side-chain. | Short-chain NPEOs (NP1EO, NP2EO), Nonylphenol (NP). | Accumulation of persistent and more toxic metabolites (Nonylphenol). | nih.gov, researchgate.net, mst.dk |

To understand the specific microorganisms and enzymatic processes involved in the breakdown of NPEOs, researchers have isolated and studied pure microbial cultures. These studies have identified several bacterial and fungal species with the ability to degrade these compounds.

Bacterial isolates capable of degrading NPEOs have been found across several genera, highlighting the widespread nature of this metabolic capability in the microbial world. nih.gov Key genera identified include:

Sphingomonas and Sphingobium : These are frequently cited as potent degraders of both NPEOs and nonylphenol itself. nih.govornl.govasm.org One isolate, Sphingomonas sp. TTNP3, was shown to grow on branched nonylphenol as a sole carbon source. asm.org

Pseudomonas : Various Pseudomonas species can attack the ethoxylate chain of NPEOs. nih.govornl.gov

Ralstonia , Cupriavidus , Achromobacter , and Variovorax : These genera have also been identified as NPEO degraders. nih.govornl.gov

These different isolates exhibit varied degradation patterns. For instance, some strains of Pseudomonas, Variovorax, and Ralstonia degrade short-chain NPEOs by oxidizing the side chain to form carboxylated products, while a Sphingomonas isolate was found to degrade them via a non-oxidative pathway that resulted in nonylphenol monoethoxylate as the main product. ornl.gov

In addition to bacteria, fungi can also play a role. An isolate of Penicillium chrysogenum from activated sludge was shown to be capable of biodegrading NPEOs, achieving 80% removal in laboratory tests. ekb.eg

Environmental Partitioning and Distribution Studies

The partitioning of a chemical in the environment between soil, water, and air is governed by its physical and chemical properties. For this compound, its behavior can be predicted by analogy with related nonylphenolic substances.

The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility. This sorption is often quantified by the organic carbon-normalized partition coefficient (Koc). For nonylphenol ethoxylates, the potential for adsorption to organic carbon in soil and sediment is significant. This tendency is expected to increase as the length of the ethoxylate chain decreases, due to a corresponding decrease in water solubility. regulations.gov

Due to the lack of specific experimental data for this compound, the sorption behavior of closely related short-chain nonylphenol ethoxylates, such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO), can be used as a proxy. The log Koc values for these compounds suggest a significant partitioning to soils and sediments. regulations.gov Biodegradation is a primary process affecting the fate of nonylphenol and its ethoxylates in soil. ccme.ca Abiotic fate processes, in decreasing order of importance, include particle adsorption, infiltration to groundwater, and volatilization. ccme.ca The organic content of sediments is a key determinant in the adsorption process, particularly for short-chain nonylphenol ethoxylates. scielo.org.za

Table 1: Predicted Sorption Coefficients for Compounds Structurally Related to this compound

| Compound Name | Log Koc | Reference |

|---|---|---|

| Nonylphenol monoethoxylate (NP1EO) | 4.87 - 5.46 | regulations.gov |

| Nonylphenol diethoxylate (NP2EO) | 4.87 - 5.46 | regulations.gov |

| Nonylphenol (NP) | 5.4 - 6.0 | vliz.be |

Volatilization, the transfer of a substance from a liquid to a gaseous phase, is another important process in the environmental distribution of a chemical. For most nonylphenol ethoxylates, volatilization from soil and water surfaces is not considered a significant environmental transport process. regulations.gov While nonylphenol itself has some volatility, the ethoxylation generally reduces this tendency. regulations.gov Given that this compound is an ethoxylated derivative of nonylphenol, it is expected to have a low potential for volatilization from aqueous systems.

Bioaccumulation Potential and Trophic Transfer Mechanisms (non-human biota)

Bioaccumulation refers to the accumulation of a chemical in an organism from all environmental sources, including water, food, and sediment. The lipophilic nature of nonylphenolic compounds suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

The degradation of nonylphenol ethoxylates can lead to the formation of more persistent and toxic metabolites, such as nonylphenol, which is known to be more toxic to aquatic organisms than its parent ethoxylates. regulations.gov These degradation products are widely found in surface waters, sediments, and wildlife, often at higher concentrations near wastewater treatment plant outfalls. regulations.gov

The mode of toxicity for nonylphenol and shorter-chain nonylphenol ethoxylates is likely narcosis. ccme.ca There is also evidence that these substances can act as estrogen agonists, potentially disrupting endocrine functions in wildlife. ccme.ca While specific bioaccumulation factors (BAF) or bioconcentration factors (BCF) for this compound are not available, the properties of related compounds indicate a potential for bioaccumulation. For instance, biofilms in aquatic environments have been shown to accumulate 4-nonylphenol (B119669). researchgate.net

Ecotoxicological Mechanism Studies of 1 4 Nonylphenoxy Propan 2 Ol in Non Human Systems

In Vitro Endocrine Disruption Mechanisms

There is currently a lack of specific research on the in vitro endocrine-disrupting capabilities of 1-(4-Nonylphenoxy)propan-2-ol.

Ligand-Receptor Binding Interactions with Nuclear Hormone Receptors

No studies were identified that specifically investigate the binding affinity or interaction of this compound with nuclear hormone receptors such as the Estrogen Receptor (ER), Androgen Receptor (AR), Thyroid Hormone Receptor (TR), Retinoic X Receptor (RXR), or Estrogen-Related Receptor (ERR). While research on other alkylphenols, like 4-nonylphenol (B119669), has demonstrated interactions with some of these receptors, this data is not applicable to this compound.

Modulation of Hormone Synthesis and Metabolism Pathways in Cellular Models

Information regarding the ability of this compound to modulate hormone synthesis and metabolism in cellular models is not available in the current scientific literature. Studies on steroidogenesis pathways, for instance, have been conducted on other environmental phenols but not on this specific compound.

Effects on Gene Expression and Signaling Pathways in Eukaryotic Cell Lines

No data could be found detailing the effects of this compound on gene expression or specific signaling pathways in eukaryotic cell lines.

Cellular and Molecular Responses in Aquatic and Terrestrial Organisms (non-mammalian)

The specific cellular and molecular responses of non-mammalian aquatic and terrestrial organisms to this compound exposure have not been documented in the available research.

Developmental and Reproductive Endpoints at the Molecular Level

There is no available information on the molecular-level impacts of this compound on the developmental and reproductive endpoints in non-mammalian organisms. While the reproductive and developmental effects of related compounds have been studied in species like fish and aquatic invertebrates, these findings cannot be attributed to this compound.

Enzyme Activity Modulation (e.g., cytochrome P450, sulfotransferases)

Specific studies on how this compound modulates the activity of key metabolic enzymes such as cytochrome P450s and sulfotransferases are absent from the scientific record. The induction or inhibition of these enzymes is a critical aspect of toxicological assessment, but this has not been investigated for this particular compound.

Oxidative Stress Induction and Antioxidant Defense Mechanisms in Ecotoxicological Models

Exposure to nonylphenol and its derivatives has been shown to induce oxidative stress in a variety of non-human organisms, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to detoxify these reactive intermediates. cabidigitallibrary.orgnih.govresearchgate.net This can lead to cellular damage and adverse health effects. researchgate.net

Studies on aquatic organisms have demonstrated that nonylphenol exposure can lead to a significant increase in the production of hydroxyl radicals and lipid peroxidation, indicating oxidative damage to cellular membranes. nih.gov In response to this, organisms may exhibit alterations in their antioxidant enzyme activities. For instance, in zebrafish embryos exposed to nonylphenol, a concentration-dependent inhibition of key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and glutathione-S-transferase (GST) has been observed. nih.gov This inhibition of the antioxidant defense system exacerbates the effects of oxidative stress. nih.gov

Similarly, in adult male zebrafish, exposure to 4-nonylphenol has been shown to cause a notable reduction in the activity of SOD and the levels of reduced glutathione (GSH) in the eyes, while significantly increasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. biochemjournal.com These findings suggest that nonylphenol and its derivatives can impair the antioxidant defense mechanisms, leading to oxidative damage in vital organs.

The table below summarizes the observed effects of nonylphenol on oxidative stress biomarkers in selected ecotoxicological models.

| Organism | Biomarker | Observed Effect | Reference |

| Zebrafish Embryos | Hydroxyl Radicals | Increased production | nih.gov |

| Zebrafish Embryos | Lipid Peroxidation | Increased | nih.gov |

| Zebrafish Embryos | Catalase (CAT) Activity | Significantly inhibited | nih.gov |

| Zebrafish Embryos | Superoxide Dismutase (SOD) Activity | Significantly inhibited | nih.gov |

| Zebrafish Embryos | Glutathione (GSH) Levels | Significantly inhibited | nih.gov |

| Adult Male Zebrafish (Eyes) | Superoxide Dismutase (SOD) Activity | Notable reduction | biochemjournal.com |

| Adult Male Zebrafish (Eyes) | Glutathione (GSH) Levels | Notable reduction | biochemjournal.com |

| Adult Male Zebrafish (Eyes) | Malondialdehyde (MDA) Levels | Large rise | biochemjournal.com |

Comparative Ecotoxicological Profiling with Related Nonylphenol Isomers and Ethoxylates

The ecotoxicological profile of this compound can be inferred by comparing it with its parent compound, nonylphenol (NP), and various nonylphenol ethoxylates (NPEOs). nih.gov Generally, the toxicity of these compounds is related to the length of the ethoxylate chain. nih.gov

Nonylphenol (NP) is a degradation product of NPEOs and is considered more toxic and persistent in the environment. elchemy.comnih.govepa.gov Studies on wheat seedlings have shown that NP is the most toxic among the tested compounds, followed by nonylphenol-4-ethoxylate (NP4EO), with nonylphenol-10-ethoxylate (NP10EO) being the least toxic. nih.gov The adverse effects of NP were observed across all tested parameters, including germination, shoot and root length, chlorophyll (B73375) content, lipid peroxidation, and enzymatic activities. nih.gov

The higher toxicity of NP compared to its ethoxylated derivatives is a critical consideration. epa.gov The degradation of NPEOs in the environment can lead to the formation of the more harmful NP, posing a greater risk to ecosystems. elchemy.comastm.org The U.S. Environmental Protection Agency (EPA) has noted that nonylphenols are highly toxic to aquatic life. epa.gov

The following table provides a comparative overview of the toxicity of nonylphenol and its ethoxylates.

| Compound | Relative Toxicity | Affected Parameters in Wheat Seedlings | Reference |

| Nonylphenol (NP) | Most Toxic | Germination, shoot length, root length, chlorophyll, lipid peroxidation, enzymatic activities | nih.gov |

| Nonylphenol-4-ethoxylate (NP4EO) | Moderately Toxic | - | nih.gov |

| Nonylphenol-10-ethoxylate (NP10EO) | Least Toxic | - | nih.gov |

Given that this compound is a derivative of nonylphenol, it is plausible that its ecotoxicological profile falls within the spectrum of NP and its shorter-chain ethoxylates. The presence of the propan-2-ol group may influence its water solubility, bioavailability, and ultimately, its toxicity. However, without specific studies on this compound, this remains a projection based on the available data for related compounds.

Analytical Methodologies for Trace Quantification and Identification of 1 4 Nonylphenoxy Propan 2 Ol

Chromatographic Separation Techniques

The separation of 1-(4-Nonylphenoxy)propan-2-ol from complex mixtures is a critical first step in its analysis. Given its structure, both gas and liquid chromatography are viable, with the choice depending on the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for separating the complex isomeric mixtures characteristic of nonylphenol and its derivatives. mdpi.com High-resolution capillary GC is often employed to resolve the numerous isomers present in technical mixtures. researchgate.netnih.gov For compounds like this compound, derivatization may be necessary to increase volatility and improve peak shape, although direct analysis is also possible.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides exceptional separation power, making it highly suitable for the isomer-specific analysis of nonylphenol-related compounds in complex samples like food and environmental extracts. tandfonline.com This technique allows for the detailed characterization of individual isomers that would otherwise co-elute in a one-dimensional separation. tandfonline.com While flame ionization detectors (FID) can be used for quantification, mass spectrometry (MS) is the most common detector due to its high selectivity and ability to provide structural information. researchgate.netthermofisher.com

Table 1: Exemplary Gas Chromatography (GC-MS) Parameters for Analysis of Nonylphenol-Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | DB-5ms capillary column | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Injector Temp. | 230 °C | mdpi.com |

| Oven Program | Initial 80°C, ramp 10°C/min to 180°C, ramp 3°C/min to 240°C | mdpi.com |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | mdpi.com |

Liquid Chromatography (LC) Coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for nonylphenol ethoxylates and their degradation products due to their polarity and low volatility. eag.com The method avoids the need for derivatization, simplifying sample preparation.

Separations are typically performed using reversed-phase columns, such as C18, with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). tandfonline.comeuropa.eu For certain applications, normal-phase HPLC on an amino-silica column has also been utilized. nih.gov While fluorescence detection can be employed, offering good sensitivity due to the phenolic moiety, the coupling of LC with mass spectrometry provides superior selectivity and has become the standard for trace analysis. nih.govbu.edu

Mass Spectrometric Identification and Quantification

Mass spectrometry is indispensable for the unambiguous identification and precise quantification of this compound at trace levels found in environmental samples.

Electrospray Tandem Mass Spectrometry (LC-ES-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source is the benchmark for quantifying nonylphenol metabolites. europa.eunih.gov ESI can be operated in both positive and negative ionization modes. For related compounds like nonylphenols, negative ESI mode is common. tandfonline.com For ethoxylated compounds, positive ionization using ammonium (B1175870) adducts ([M+NH₄]⁺) in the mobile phase can enhance detection. europa.euresearchgate.net

The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. tandfonline.com For example, common transitions for nonylphenol include m/z 219 → 133 and 219 → 147. tandfonline.comeuropa.eu The use of isotopically labeled internal standards, such as ¹³C-labeled nonylphenol, is critical to correct for matrix effects and ensure accurate quantification. tandfonline.comgov.bc.ca

Table 2: Common MRM Transitions for Nonylphenol (NP) Analysis via LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

|---|---|---|---|---|

| Nonylphenol (NP) | 219 | 133 | Negative | tandfonline.comeuropa.eu |

| Nonylphenol (NP) | 219 | 147 | Negative | tandfonline.comeuropa.eu |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, plays a vital role in the structural elucidation of unknown metabolites and isomers. researchgate.net HRMS provides highly accurate mass measurements (typically with sub-ppm error), which allows for the determination of the elemental composition of an unknown compound. researchgate.netthermofisher.com This capability is essential for confirming the identity of this compound in a complex sample and for distinguishing it from other structurally similar degradation products.

When coupled with GC or LC, HRMS can provide discrete mass spectra for individual isomers, aiding in the characterization of their specific structures based on fragmentation patterns. researchgate.netnih.gov Analysis of the fragmentation can reveal details about the alkyl chain's branching structure, which is a key feature of technical nonylphenol mixtures. nih.govtandfonline.com

Sample Preparation and Matrix Effects in Environmental Samples

The effective extraction and cleanup of this compound from complex environmental matrices like water, soil, and food are paramount for reliable analysis. Environmental samples are inherently complex, and co-extracted substances can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov

For aqueous samples, solid-phase extraction (SPE) is the most common preparation technique. nih.govgov.bc.ca A typical procedure involves acidifying the water sample, passing it through an SPE cartridge (e.g., C18 or polymeric), washing away interferences, and eluting the target analytes with an organic solvent. gov.bc.cagov.bc.ca

For solid matrices such as soil or sediment, a more rigorous extraction is needed. This often involves solvent extraction using techniques like sonication, followed by a cleanup step using SPE to remove interfering compounds. mdpi.comgov.bc.caresearchgate.net

Matrix effects, particularly signal suppression or enhancement in LC-ESI-MS, are a significant challenge. nih.govgov.bc.ca These effects are caused by co-eluting matrix components that affect the ionization efficiency of the target analyte. nih.gov The most effective strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard that has nearly identical chemical properties and chromatographic behavior to the analyte. gov.bc.ca Other strategies include diluting the sample extract or optimizing chromatographic separation to resolve the analyte from interfering matrix components. gov.bc.ca

Table 3: Overview of Sample Preparation Techniques for Nonylphenol-Related Compounds

| Matrix | Extraction Technique | Cleanup Method | Key Considerations | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Elution with Methanol/DCM | Acidify sample to pH <2; use labeled surrogates. | gov.bc.cagov.bc.ca |

| Soil/Sediment | Sonication with Hexane/Acetone | Solid-Phase Extraction (SPE) | Requires initial solvent extraction before cleanup. | thermofisher.comgov.bc.ca |

| Food | Liquid-Liquid Extraction (Acetonitrile or Methylene Chloride) | SPE with Graphitized Carbon Black | Matrix composition (fat content) dictates extraction solvent. | mdpi.com |

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of this compound and related nonylphenol compounds from aqueous samples. researchgate.netfishersci.ca The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and clean extracts.

Given the chemical structure of this compound, which possesses both a hydrophobic nonylphenol moiety and a polar propan-2-ol group, reversed-phase SPE is the most common approach. In this method, a non-polar stationary phase is used to retain the analyte from a polar sample matrix, typically water.

Common SPE Sorbents and Procedures:

C18 (Octadecyl-bonded silica): This is a traditional and widely used sorbent for the extraction of nonylphenols and their derivatives. The long alkyl chains provide strong hydrophobic interactions with the nonyl group of the analyte.

Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These sorbents offer a higher surface area and are stable over a wider pH range compared to silica-based sorbents, often resulting in higher and more reproducible recoveries for a broad range of compounds, including those with polar functional groups. phenomenex.com

Normal-Phase Sorbents (e.g., Silica, Florisil®): While less common for aqueous samples, normal-phase SPE can be employed for cleanup of extracts in non-polar solvents. phenomenex.com

The general steps for a reversed-phase SPE procedure for a compound like this compound are as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol or acetonitrile to solvate the stationary phase, followed by equilibration with reagent water or a buffer to prepare the sorbent for the aqueous sample.

Loading: The aqueous sample, often with pH adjustment to ensure the analyte is in a neutral form, is passed through the cartridge. The analyte is retained on the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a water/methanol mix) to remove polar interferences that are not strongly retained.

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol, acetonitrile, or a mixture thereof.

The eluted extract is then typically evaporated to a smaller volume and reconstituted in a suitable solvent for chromatographic analysis.

Below is a table summarizing typical SPE conditions for the analysis of related nonylphenol compounds, which would be applicable for the extraction of this compound.

Table 1: Typical Solid-Phase Extraction (SPE) Parameters for Nonylphenol-Related Compounds

| Parameter | Description |

|---|---|

| Sorbent Type | C18-bonded silica, Styrene-divinylbenzene copolymer |

| Sample Volume | 100 mL - 1 L of water |

| Sample Pre-treatment | Acidification to pH 3-4 |

| Conditioning Solvents | 5-10 mL Methanol followed by 5-10 mL deionized water |

| Washing Solvents | 5-10 mL of a water/methanol mixture (e.g., 90:10, v/v) |

| Elution Solvents | 5-10 mL of Methanol, Acetonitrile, or Dichloromethane |

| Analysis Technique | GC-MS, LC-MS/MS |

Advanced Sample Enrichment Techniques for Low Concentrations

For the determination of this compound at very low concentrations (ng/L or ppt (B1677978) levels), more advanced enrichment techniques and highly sensitive analytical instrumentation are required. These methods aim to improve the signal-to-noise ratio and provide greater selectivity.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For a semi-volatile compound like this compound, headspace SPME could be employed to reduce matrix effects. The choice of fiber coating is crucial, with materials like polydimethylsiloxane (B3030410) (PDMS) being suitable for non-polar compounds.

Derivatization: To improve the chromatographic behavior and sensitivity of detection for this compound, especially for GC-MS analysis, derivatization of the hydroxyl group is often performed. Silylation is a common derivatization reaction where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and improved sensitivity.

Advanced Instrumentation:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions for the derivatized analyte can be monitored, significantly reducing background noise and improving detection limits. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of polar and semi-polar compounds that are not easily volatilized. eag.comshimadzu.com For this compound, reversed-phase LC can be used for separation, and electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate ions for mass spectrometric detection. nih.gov The use of tandem mass spectrometry (MS/MS) with SRM allows for highly selective and sensitive quantification, even in complex matrices. nih.gov

The following table summarizes advanced techniques that can be applied for the trace analysis of this compound.

Table 2: Advanced Enrichment and Detection Techniques for Trace Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption. | Enrichment from water samples; suitable for GC analysis. |

| Derivatization (Silylation) | Conversion of the polar -OH group to a less polar silyl (B83357) ether. | Increases volatility and thermal stability for GC-MS analysis. |

| GC-MS/MS | Gas chromatographic separation followed by tandem mass spectrometry. | Highly selective and sensitive quantification of the derivatized analyte. |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | Direct analysis without derivatization; suitable for complex matrices. |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Investigations of 1 4 Nonylphenoxy Propan 2 Ol and Analogues

Development of Predictive Models for Environmental Fate Parameters (e.g., Biodegradability)

Predictive models for the environmental fate of chemicals like 1-(4-nonylphenoxy)propan-2-ol are essential under regulations such as REACH, which encourage alternatives to animal testing. nih.gov QSAR models are a prominent tool for estimating properties like biodegradability. europa.eu

The development of these models involves compiling experimental data for a range of chemicals and using statistical methods to find a correlation between their structure, described by molecular descriptors, and their biodegradability. ecetoc.org A common approach is to classify chemicals as either "readily biodegradable" or "not readily biodegradable". uci.edu

Several modeling techniques have been employed to predict ready biodegradability, including:

k-Nearest Neighbors (kNN)

Partial Least Squares Discriminant Analysis (PLS-DA) nih.gov

Support Vector Machines (SVM) nih.govuci.edu

These models are built using a "training set" of molecules with known biodegradability and are then validated using a separate "test set". nih.gov For instance, a large dataset of 1055 chemicals from the National Institute of Technology and Evaluation of Japan (NITE) has been used to develop and validate such QSAR models. nih.govuci.edu The reliability of these predictions can be enhanced by using a consensus approach, which combines the results of multiple models. nih.gov

Software like OPERA (OPEn Structure-Activity Relationship Application) provides pre-built QSAR models for predicting properties like ready biodegradability for a wide range of organic chemicals. europa.eu

Table 1: Examples of QSAR Modeling Approaches for Biodegradability

| Modeling Method | Description | Reference |

|---|---|---|

| k-Nearest Neighbors (kNN) | A classification algorithm that predicts the class of a new sample based on the classes of its 'k' nearest neighbors in the training data. | nih.govuci.edu |

| Partial Least Squares Discriminant Analysis (PLS-DA) | A statistical method that combines the features of partial least squares regression and discriminant analysis to find latent variables that separate different classes. | nih.gov |

| Support Vector Machines (SVM) | A supervised machine learning algorithm that finds an optimal hyperplane to separate data points into different classes. | nih.govuci.edu |

QSAR/SAR for Ecotoxicological Endpoints in Non-Human Organisms (e.g., Endocrine Activity)

This compound is an analogue of nonylphenol ethoxylates, which are known to degrade into nonylphenol, a compound classified as an endocrine disruptor. nih.govjournaljgeesi.com Nonylphenol has been shown to have harmful effects on aquatic organisms, including feminization and decreased fertility, at low concentrations. nih.gov

QSAR and SAR models are used to predict the ecotoxicological effects of such compounds. These models establish a relationship between the molecular structure of a chemical and its toxicological endpoint, such as the 50% lethal concentration (LC50) in fish or daphnia. nih.gov The development of these models follows OECD guidelines and involves using statistical methods like genetic algorithms (GA) and multiple linear regression (MLR). nih.gov

For endocrine activity, QSAR models can help in understanding how the structure of a compound contributes to its ability to interact with hormone receptors. While specific QSAR studies focusing solely on the endocrine activity of this compound are not widely published, the general principles of QSAR for endocrine disruptors are well-established. These models often use descriptors related to the molecule's shape, size, and electronic properties to predict its binding affinity to receptors like the estrogen receptor.

Computational Chemistry and Molecular Modeling Approaches

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction between a small molecule (ligand), like this compound, and a biological receptor at an atomic level. youtube.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves searching for the most energetically favorable binding pose. nih.gov The binding affinity, often expressed as binding energy, indicates the stability of the ligand-receptor complex; a lower binding energy suggests a more stable interaction. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecules over time. mdpi.comyoutube.com By applying the laws of classical mechanics, MD simulations can model the movements of atoms and molecules, offering a deeper understanding of conformational changes, protein folding, and ligand binding processes. youtube.comyoutube.com For surfactants like nonylphenol ethoxylates, dissipative particle dynamics (DPD), a mesoscopic simulation technique, can be used to study their dynamic behavior and the formation of micelles in water over longer timescales than traditional MD. mdpi.com

These computational methods are instrumental in drug discovery and toxicology for screening compounds and understanding their mechanism of action without conducting extensive experimental studies. youtube.com

Computational tools can predict the metabolic fate of small molecules by identifying potential biotransformation reactions. nih.gov Software like BioTransformer and enviPath are designed for this purpose. nih.govnih.gov

BioTransformer is a software package that predicts the metabolism of small molecules in various biological systems, including human tissues and the environment (soil and water microbiota). nih.gov It employs a combination of machine learning and a knowledge-based approach to predict metabolic pathways. nih.gov

enviPath is a database and prediction system focused on the microbial biotransformation of xenobiotic compounds. nih.gov It uses a set of biotransformation rules to predict metabolic pathways by iteratively applying these rules to the compound of interest. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nonylphenol |

| Nonylphenol ethoxylates |

| Acetate |

| Oxygen |

| Polyhydroxyalkanoates |

| Piceatannol |

| Mefenamic Acid |

| Pinostrobin |

| 5-O-Benzoylpinostrobin |

| 4-Nitro-5-O-benzoylpinostrobin |

| Quercetin |

| Astragaloside IV |

| Rutin |

| Isoquercitrin |

| Glycyrol |

| 2-phenylchroman-4-one |

| 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromone |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

| n-propanol |

| iso-propanol |

| 1-(4-phenoxyphenoxy)propan-2-ol |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |

Advanced Biotransformation and Metabolite Research of 1 4 Nonylphenoxy Propan 2 Ol

Identification and Characterization of Novel Metabolic Intermediates

The biotransformation of 1-(4-Nonylphenoxy)propan-2-ol is a stepwise process that gives rise to a series of metabolic intermediates. While research directly focused on this specific compound is specialized, the broader study of nonylphenol ethoxylate (NPEO) degradation provides a clear picture of the intermediates formed. The initial stages of NPEO breakdown involve the sequential shortening of the hydrophilic ethoxylate chain. This process, often mediated by microbial consortia in wastewater treatment plants and the environment, leads to the formation of short-chain NPEOs. nih.govresearchgate.net

This compound represents a key juncture in this degradation cascade, effectively being a nonylphenol monoethoxylate with a hydroxyl group on the propylene (B89431) glycol ether moiety. Further metabolism of this compound can proceed through two primary routes: cleavage of the ether linkage or modification of the nonylphenol moiety.

Subsequent to the formation of this compound, the ether linkage can be cleaved, releasing nonylphenol (NP) and propylene glycol. Nonylphenol is a well-documented and more persistent environmental contaminant. The metabolism of nonylphenol itself has been extensively studied. A significant metabolic pathway for nonylphenol involves hydroxylation of the aromatic ring to form catechol derivatives. nih.gov Specifically, for the 4-nonylphenol (B119669) isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol (B47542), its primary metabolite in both rat and human liver microsomes has been identified as 4-(3',6'-dimethyl-3'-heptyl) catechol. nih.gov

Another potential metabolic route involves the oxidation of the nonyl alkyl chain. Studies on nonylphenol isomers have suggested that hydroxylation can occur on the branched alkyl chain, leading to the formation of hydroxylated nonylphenol derivatives. nih.gov These hydroxylated intermediates can then undergo further oxidation.

A proposed metabolic pathway for this compound, based on existing research on related compounds, is presented below:

| Parent Compound | Metabolic Process | Metabolic Intermediate | Reference |

| Nonylphenol Ethoxylates (NPEOs) | Ethoxylate chain shortening | Short-chain NPEOs (including this compound) | nih.govnih.gov |

| This compound | Ether cleavage | 4-Nonylphenol and Propylene glycol | nih.gov |

| 4-Nonylphenol | Aromatic hydroxylation | 4-Nonylcatechol | nih.gov |

| 4-Nonylphenol | Alkyl chain hydroxylation | Hydroxylated 4-nonylphenol | nih.gov |

Table 1: Proposed Metabolic Intermediates of this compound and its Precursors

Enzymatic Biotransformation Pathways and Enzyme Systems Involved

The biotransformation of this compound and its parent compounds is orchestrated by a diverse array of microbial enzymes. The initial shortening of the ethoxylate chain from NPEOs is carried out by ether-cleaving enzymes. While the specific enzymes acting on this compound are not yet fully characterized, the degradation of the resulting nonylphenol moiety is better understood.

A key enzyme system implicated in the breakdown of nonylphenol is nonylphenol monooxygenase . A strain of Sphingomonas sp. has been shown to possess a nonylphenol monooxygenase that catalyzes the ipso-hydroxylation of 4-nonylphenol. This reaction involves the substitution of the nonyl group with a hydroxyl group, leading to the formation of hydroquinone (B1673460) and a nonyl-derived alcohol. This initial oxidative attack is a critical step in the mineralization of the aromatic ring.

The subsequent degradation of the catechol intermediates formed from nonylphenol involves catechol dioxygenases . These enzymes cleave the aromatic ring, making the carbon backbone accessible for further metabolism by central metabolic pathways. Catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are two major classes of these enzymes that have been identified in the degradation pathways of various aromatic compounds.

The oxidation of the alkyl side chain is likely carried out by cytochrome P450 monooxygenases or other alkane hydroxylases. These enzymes are known to introduce hydroxyl groups into aliphatic chains, initiating their degradation.

| Enzyme System | Function | Substrate | Product | Reference |

| Ether-cleaving enzymes | Shortening of the ethoxylate chain | Nonylphenol Ethoxylates | Short-chain NPEOs | nih.gov |

| Nonylphenol Monooxygenase | ipso-Hydroxylation of the aromatic ring | 4-Nonylphenol | Hydroquinone and nonyl-alcohol | |

| Catechol Dioxygenases | Aromatic ring cleavage | Catechol intermediates | Aliphatic acids | |

| Cytochrome P450 Monooxygenases/Alkane Hydroxylases | Hydroxylation of the alkyl chain | Nonyl side chain | Hydroxylated nonyl chain | nih.gov |

Table 2: Enzyme Systems Involved in the Biotransformation of this compound and its Metabolites

Role of this compound as a Key Intermediate in the Environmental Breakdown of Nonylphenol Ethoxylates

Nonylphenol ethoxylates (NPEOs) are a major class of non-ionic surfactants used in a wide range of industrial, agricultural, and domestic applications. nih.gov Due to their widespread use, they are commonly found in wastewater and the environment. The primary route of their environmental breakdown is through microbial degradation. nih.gov

The biodegradation of NPEOs is a complex process that occurs in a stepwise manner. The long hydrophilic ethoxylate chain is progressively shortened by microbial action, leading to the formation of a series of intermediates with fewer ethoxy units. nih.gov This process has been observed in various environmental compartments, including wastewater treatment plants, rivers, and estuaries. nih.gov

This compound is a crucial, albeit often transient, intermediate in this degradation pathway. Its formation signifies a critical step in the transformation of the relatively less toxic parent NPEOs into the more persistent and estrogenic metabolite, 4-nonylphenol. nih.gov The presence and concentration of such short-chain intermediates are indicative of the ongoing biodegradation of NPEOs in an ecosystem.

Emerging Research Areas and Future Directions for 1 4 Nonylphenoxy Propan 2 Ol

Research into Novel Applications in Environmental Technology

Recent investigations have highlighted the potential for derivatives of 1-(4-Nonylphenoxy)propan-2-ol to be utilized in key environmental applications, particularly in the realm of carbon capture.

A notable area of research is the development of novel absorbents for carbon dioxide (CO2), a major greenhouse gas. Scientists have synthesized and studied 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers (ANAPEs), which are derivatives of this compound, for their CO2 absorption capabilities. srce.hr These polymeric surfactants present a potentially cost-effective and less toxic alternative to traditional amine-based CO2 absorbents, which are known for issues such as corrosion and high regeneration energy. srce.hr

Studies have focused on understanding the thermodynamics of CO2 absorption in these compounds. Research on ANAPEs with different polyoxyethylene adduct numbers (specifically SN-10 and SN-15) has shown that CO2 solubility increases linearly with pressure and decreases with rising temperature, which is indicative of a physical dissolution process. srce.hr The solubility of CO2 was found to be highest in SN-15 across the tested temperature range. srce.hr

Thermodynamic parameters such as enthalpy (ΔsolH), entropy (ΔsolS), and Gibbs free energy (ΔsolG) of CO2 absorption have been calculated from the experimental solubility data. srce.hr The negative values for enthalpy and Gibbs free energy indicate that the CO2 absorption process is exothermic and spontaneous. The data also show that the interaction between the absorbent and CO2 becomes stronger with a higher number of polyoxyethylene units, as evidenced by the more negative enthalpy of solution for SN-15. srce.hr

Thermodynamic Data for CO2 Absorption in ANAPEs

Integration of Multi-Omics Approaches in Ecotoxicological Assessments (e.g., Transcriptomics, Proteomics, Metabolomics in non-human models)

The ecotoxicological assessment of nonylphenol and its derivatives is moving towards more sophisticated and data-rich methodologies. The integration of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, in non-human models represents a significant future direction. While specific multi-omics studies on this compound are not yet widely published, the research on related nonylphenol compounds provides a clear indication of this trend.

These technologies allow for a comprehensive, system-wide view of the molecular and cellular responses of an organism to chemical exposure. For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and modifications, and metabolomics can detect shifts in the metabolic profile. By combining these datasets, researchers can construct a more complete picture of the mechanisms of toxicity, identify sensitive biomarkers of exposure and effect, and improve the extrapolation of findings from laboratory models to real-world ecosystems. This holistic approach is crucial for understanding the subtle, yet potentially significant, impacts of endocrine-disrupting compounds like nonylphenol derivatives.

Advanced Environmental Risk Assessment Frameworks Incorporating Mechanistic Data for Nonylphenol Derivatives

The risk assessment of chemicals is evolving from a reliance on traditional toxicological endpoints to the incorporation of mechanistic data to provide a more robust and predictive evaluation of potential harm. For nonylphenol derivatives, this involves moving towards advanced environmental risk assessment frameworks. industrialchemicals.gov.au

These frameworks aim to integrate data on the mode of action and the entire lifecycle of the chemical, including its transformation products. nih.gov A key aspect is the use of ratios of predicted environmental concentrations (PECs) to predicted no-effect concentrations (PNECs). nih.gov Advanced frameworks refine this approach by considering the cumulative risk of mixtures of the parent compound and its various degradation products, which often have different toxicities. nih.gov

For example, risk assessments for nonylphenol ethoxylates now often include their degradation to nonylphenol, which is more persistent and toxic. industrialchemicals.gov.auepa.govservice.gov.uk This requires sophisticated fate modeling to predict the concentrations of the various components in different environmental compartments like water and sediment. nih.gov By incorporating mechanistic data on how these compounds exert their toxic effects (e.g., endocrine disruption), these frameworks can lead to more accurate and protective environmental quality standards. service.gov.ukservice.gov.uk The development of such integrated risk assessments, which consider multiple stressors and complex environmental interactions, is a key priority for managing the risks associated with nonylphenol and its derivatives. who.int

Q & A

Q. What are the standard synthetic routes for 1-(4-Nonylphenoxy)propan-2-ol?

The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, reacting 4-nonylphenol with an epoxide derivative (e.g., epichlorohydrin) under basic conditions (e.g., NaOH) can yield the target compound. Purification via column chromatography with gradients of petroleum ether and ethyl acetate is recommended to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the phenolic ether linkage and alkyl chain structure.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify hydroxyl and ether functional groups. Single-crystal X-ray diffraction can further resolve stereochemical details, as demonstrated for structurally related compounds .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions include:

- Using PPE (gloves, lab coats, goggles).

- Working in a fume hood to avoid inhalation.

- Storing in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Stoichiometric control : Ensure a 1:1 molar ratio of 4-nonylphenol to epoxide to avoid oligomerization.

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature modulation : Maintain temperatures below 80°C to prevent side reactions, as seen in analogous sulfone syntheses .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Degradation studies : Use HPLC or LC-MS to monitor hydrolysis products under varying pH and temperature conditions.

- Ecotoxicology assays : Evaluate toxicity via Daphnia magna or algal growth inhibition tests.

- Waste management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental release .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

- Cross-validation : Compare data across multiple sources (e.g., PubChem, ECHA) and replicate experiments.

- Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to detect impurities.

- Standardized protocols : Adopt OECD guidelines for solubility testing to ensure reproducibility .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Screen for interactions with cytochrome P450 enzymes or estrogen receptors due to structural similarity to alkylphenols.

- Cell viability studies : Use human hepatocyte (HepG2) or breast cancer (MCF-7) cell lines to assess cytotoxicity.

- Metabolic profiling : Employ liver microsomes to study metabolic pathways and potential bioactivation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability be addressed?

- Controlled stability studies : Store samples under inert atmospheres (N₂/Ar) and analyze degradation via GC-MS at regular intervals.

- Comparative analysis : Review degradation patterns of structurally related compounds (e.g., nonylphenol ethoxylates) to infer stability trends .

Q. What strategies can mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to ensure consistent reaction progress.

- Quality control (QC) : Establish acceptance criteria for NMR purity (>95%) and residual solvent levels (<0.1%) .

Methodological Resources

Q. Where can researchers access authoritative spectral data for this compound?

- PubChem/ECHA : Provides computed and experimental spectral data.

- NIST Chemistry WebBook : Offers reference IR and MS spectra for analogous compounds.

- Collaborative databases : Share validated data via platforms like Zenodo or Figshare to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.